molecular formula C39H36N4O6 B5060893 N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)

N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)

Cat. No. B5060893
M. Wt: 656.7 g/mol
InChI Key: KUNFBEKIXOIUEH-UHFFFAOYSA-N
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Description

This compound is a type of benzoxazine, which is a class of heterocyclic organic compounds. Benzoxazines are part of a larger class of compounds known as oxazines, which contain an oxygen and a nitrogen atom in a six-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple benzoxazine rings and amide groups. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction when heated, which results in the formation of polybenzoxazines . These polymers have a variety of useful properties, including high thermal stability and good chemical resistance .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a monomer in the production of polybenzoxazines, its mechanism of action would involve undergoing a polymerization reaction when heated .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various applications, such as the production of high-performance polymers .

properties

IUPAC Name

N-[4-[6-[[2-[4-(2,2-dimethylpropanoylamino)phenyl]-4-oxo-3,1-benzoxazin-6-yl]methyl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36N4O6/c1-38(2,3)36(46)40-26-13-9-24(10-14-26)32-42-30-17-7-22(20-28(30)34(44)48-32)19-23-8-18-31-29(21-23)35(45)49-33(43-31)25-11-15-27(16-12-25)41-37(47)39(4,5)6/h7-18,20-21H,19H2,1-6H3,(H,40,46)(H,41,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNFBEKIXOIUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)NC(=O)C(C)(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-{methanediylbis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)benzene-4,1-diyl]}bis(2,2-dimethylpropanamide)

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